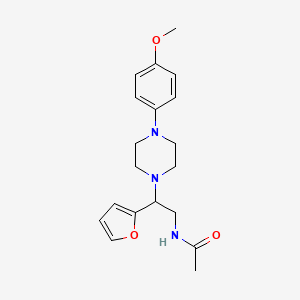

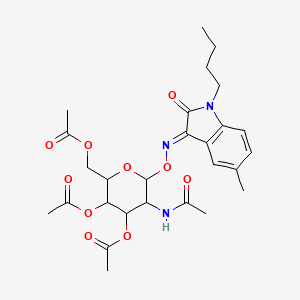

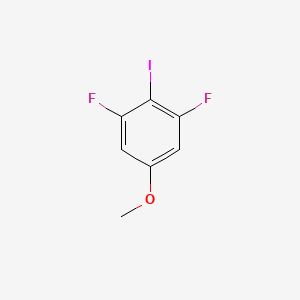

![molecular formula C24H23N3O3 B2485765 N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁氮杂卓-2-基)-4-(二甲氨基)苯甲酰胺 CAS No. 1210947-99-1](/img/structure/B2485765.png)

N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁氮杂卓-2-基)-4-(二甲氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of chemicals that includes dibenzo[b,f][1,4]oxazepines, which are of significant interest due to their diverse chemical properties and potential for various applications. The dibenzo[b,f][1,4]oxazepine core is known for its presence in compounds exhibiting a wide range of biological activities.

Synthesis Analysis

The synthesis of similar dibenzo[b,f][1,4]oxazepin compounds involves several key steps, including the construction of the benzodiazepine core, followed by specific functionalization to introduce dimethylamino groups. Techniques such as the Ullmann-ether reaction and intramolecular etheration have been utilized for creating dibenzoxepin derivatives, indicating a potential pathway for synthesizing the compound of interest (Olivera et al., 2002).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepines has been explored through various analytical techniques, including X-ray crystallography. These compounds typically exhibit a conformation that can significantly influence their chemical reactivity and interaction with biological targets (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepines undergo a variety of chemical reactions, including nucleophilic substitution and cyclocondensation, leading to a wide range of derivatives with differing properties. The presence of the dimethylamino group can further influence the chemical behavior of these compounds, affecting their solubility, reactivity, and potential for forming hydrogen bonds (Segall et al., 1980).

科学研究应用

有机发光二极管 (OLED) 材料

基于 10,11-二氢-5H-二苯并[b,f]氮杂卓单元的化合物已被用作高效绿色和红色有机发光二极管 (OLED) 的主体材料。 这些材料表现出高三重态能级和适合绿色和红色 OLED 的合适的边界分子轨道能级 .

药物应用

与这些化合物结构相似的恶唑衍生物已被发现具有广泛的生物活性。 它们已被用作药物化学中合成新化学实体的中间体 .

生物活性化合物的合成

吲哚衍生物与这些化合物具有某些结构相似性,已在许多重要的合成药物分子中发现。 它们以高亲和力与多种受体结合,这有助于开发新的有用衍生物 .

热活化延迟荧光 (TADF)

基于吡啶嗪作为受体核心和 9,9-二甲基-9,10-二氢吖啶或吩噁嗪供体部分的化合物已被设计和合成。这些化合物表现出来自分子内电荷转移状态的发射,表现为正溶剂化色变。 这些化合物甲苯溶液在 534–609 nm 范围内的发射是热活化延迟荧光,寿命分别为 93 和 143 ns .

化学合成

化合物 10-氧代-10,11-二氢-5H-二苯并(b,f)氮杂卓-5-甲酰胺是由 10-甲氧基-5H-二苯并(b,f)氮杂卓通过用原位由氰酸酯和酸生成的异氰酸进行直接氨甲酰化,然后对烯醇醚进行酸水解而合成的 .

未来方向

属性

IUPAC Name |

4-(dimethylamino)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-15-5-11-22-20(13-15)27(4)24(29)19-14-17(8-12-21(19)30-22)25-23(28)16-6-9-18(10-7-16)26(2)3/h5-14H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFJOXVOZRQFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)

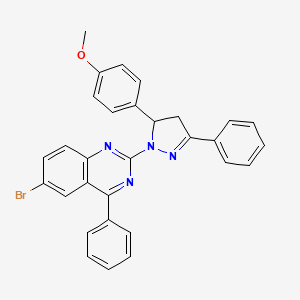

![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)

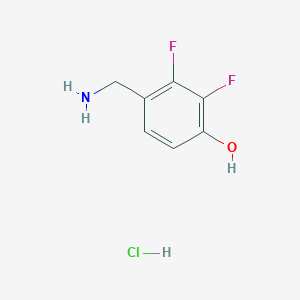

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

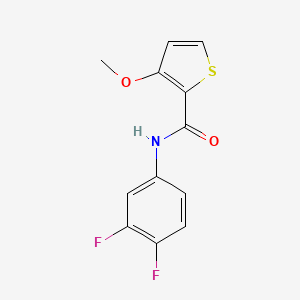

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)